1,3-Diphenylpiperizine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H18N2 |

|---|---|

Molecular Weight |

238.33 g/mol |

IUPAC Name |

1,3-diphenylpiperazine |

InChI |

InChI=1S/C16H18N2/c1-3-7-14(8-4-1)16-13-18(12-11-17-16)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2 |

InChI Key |

BVTCSTBPKNHKQA-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC(N1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

What is the structure of 1,4-diphenylpiperazine?

An In-depth Technical Guide to the Structure of 1,4-Diphenylpiperazine

Authored by a Senior Application Scientist

Foreword: The Significance of the Piperazine Scaffold

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a ubiquitous and privileged scaffold in medicinal chemistry.[1][2] Its unique conformational flexibility and ability to engage in various intermolecular interactions have made it a cornerstone in the design of countless therapeutic agents. The 1,4-disubstituted piperazine motif, in particular, allows for the precise spatial orientation of pharmacophoric groups, enabling targeted interactions with biological macromolecules. This guide focuses on a foundational member of this class: 1,4-diphenylpiperazine. By thoroughly dissecting its structure, synthesis, and characterization, we provide researchers, scientists, and drug development professionals with a comprehensive understanding of this critical chemical entity.

Molecular Identity and Core Structure

1,4-Diphenylpiperazine is a symmetrical molecule characterized by a central piperazine ring with a phenyl group attached to each of the two nitrogen atoms.[3][4] This arrangement imparts specific steric and electronic properties that govern its chemical behavior and biological activity.

Key Identifiers:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1,4-diphenylpiperazine | PubChem[3] |

| CAS Number | 613-39-8 | CAS Common Chemistry[5] |

| Molecular Formula | C₁₆H₁₈N₂ | PubChem[3] |

| Molecular Weight | 238.33 g/mol | PubChem[3] |

| SMILES | C1CN(CCN1C2=CC=CC=C2)C3=CC=CC=C3 | PubChem[3] |

Conformational Analysis: The Chair Conformation

From a structural standpoint, the most critical feature of the piperazine core is its non-planar geometry. Like cyclohexane, the piperazine ring predominantly adopts a chair conformation to minimize torsional and steric strain.[6][7] In this thermodynamically stable arrangement, the substituents on the nitrogen atoms can occupy either axial or equatorial positions. In 1,4-diphenylpiperazine, both bulky phenyl groups occupy equatorial positions to avoid unfavorable 1,3-diaxial interactions, which would introduce significant steric hindrance. This conformational preference is a key determinant of the molecule's overall shape and how it presents its phenyl substituents for interaction with biological targets.

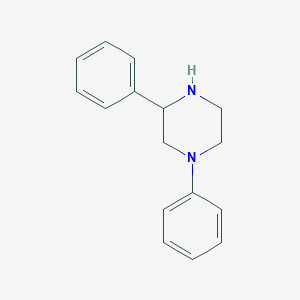

Caption: 2D chemical structure of 1,4-diphenylpiperazine.

Synthesis and Mechanistic Rationale

The synthesis of 1,4-disubstituted piperazines can be achieved through various strategies. A prevalent and robust method for preparing 1,4-diphenylpiperazine involves the acid-catalyzed cyclization of diethanolamine followed by N-arylation with an aniline derivative. This approach is valued for its use of readily available starting materials.

Experimental Protocol: Synthesis from Aniline and Diethanolamine

This protocol is based on established methodologies for the synthesis of phenylpiperazines.[8] The causality behind this two-step, one-pot procedure is efficiency; generating the reactive intermediate in situ and reacting it without purification avoids handling potentially hazardous materials and improves overall yield.

Step 1: In Situ Formation of Bis(2-haloethyl)amine Intermediate

-

To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add diethanolamine (1.0 eq).

-

Slowly add concentrated hydrobromic acid (HBr) (2.2 eq) under cooling in an ice bath. Rationale: This exothermic reaction protonates the hydroxyl groups, converting them into good leaving groups (water) for subsequent nucleophilic substitution to form the di-halogenated intermediate.

-

Heat the mixture to reflux for 10-12 hours. This drives the formation of the bis(2-bromoethyl)amine intermediate.

Step 2: Cyclization and N-Arylation

-

After reflux, distill off the excess HBr under reduced pressure.

-

Allow the vessel to cool and introduce aniline (2.0 eq), sodium carbonate (as a base), and a suitable solvent like 1-butanol under an inert atmosphere (e.g., Nitrogen). Rationale: Aniline serves as the nucleophile for both the initial N-arylation and the final ring-closing step. The inert atmosphere prevents oxidation of the aniline.

-

Heat the reaction mixture to 120°C for 24-36 hours. Rationale: The elevated temperature is necessary to overcome the activation energy for the two sequential S_N2 reactions that form the piperazine ring.

-

Upon completion (monitored by TLC), cool the mixture to room temperature.

-

Perform an aqueous workup by washing with water and extracting the organic layer.

-

Purify the crude product by recrystallization or column chromatography to yield pure 1,4-diphenylpiperazine.

Caption: Synthetic workflow for 1,4-diphenylpiperazine.

Structural Elucidation via Spectroscopic Analysis

The confirmation of the 1,4-diphenylpiperazine structure is unequivocally achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system of characterization.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

-

¹H NMR: The proton NMR spectrum of 1,4-diphenylpiperazine is characteristically simple due to the molecule's C₂ symmetry.

-

A singlet is observed for the eight protons of the piperazine ring. The chemical equivalence of these protons indicates rapid chair-to-chair interconversion on the NMR timescale at room temperature.

-

In the aromatic region, multiplets corresponding to the ortho, meta, and para protons of the two equivalent phenyl rings are observed.

-

-

¹³C NMR: The carbon NMR spectrum further confirms the symmetry.

-

A single signal appears for the four equivalent methylene (-CH₂-) carbons of the piperazine ring.

-

Four distinct signals are observed in the aromatic region, corresponding to the ipso, ortho, meta, and para carbons of the phenyl rings.

-

Typical NMR Data (in CDCl₃):

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~3.3-3.5 | s (singlet) | 8H, -CH₂- (piperazine ring) |

| ~6.8-7.0 | m (multiplet) | 6H, Ar-H (ortho, para) | |

| ~7.2-7.4 | m (multiplet) | 4H, Ar-H (meta) | |

| ¹³C | ~50 | - | -CH₂- (piperazine ring) |

| ~116 | - | Ar-C (ortho) | |

| ~120 | - | Ar-C (para) | |

| ~129 | - | Ar-C (meta) |

| | ~151 | - | Ar-C (ipso, attached to N) |

(Note: Exact chemical shifts can vary based on solvent and spectrometer frequency.)[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrations.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3050-3100 | C-H Stretch | Aromatic C-H |

| 2800-3000 | C-H Stretch | Aliphatic C-H (-CH₂-) |

| 1500-1600 | C=C Stretch | Aromatic Ring |

| ~1230 | C-N Stretch | Aryl-Amine |

| 700-900 | C-H Bend | Aromatic Out-of-Plane Bending |

Rationale: The presence of both aromatic and aliphatic C-H stretching bands confirms the existence of both phenyl and piperazine moieties. The strong aryl-amine C-N stretch is a key diagnostic peak for this class of compounds.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

-

Molecular Ion (M⁺): In Electron Ionization (EI-MS), 1,4-diphenylpiperazine will show a distinct molecular ion peak at an m/z (mass-to-charge ratio) corresponding to its molecular weight (~238.15).

-

Fragmentation Pattern: The molecule can undergo characteristic fragmentation, often involving cleavage of the benzylic C-N bond or fragmentation of the piperazine ring, leading to identifiable daughter ions.

Applications in Drug Discovery and Research

The 1,4-diphenylpiperazine core is a privileged scaffold found in numerous biologically active compounds. Its structural rigidity, combined with the ability to position two aryl groups in a defined spatial orientation, makes it an attractive starting point for designing ligands for various biological targets, particularly within the central nervous system (CNS).[10]

The Phenylpiperazine Motif in CNS-Active Agents

Derivatives of phenylpiperazine are well-known for their interactions with monoamine transporters and receptors.[11] The phenyl group can engage in π-π stacking and hydrophobic interactions within receptor binding pockets, while the second nitrogen atom of the piperazine ring can be readily functionalized to modulate properties like solubility, basicity, and target affinity. This "modular" nature is a significant advantage in drug design.

-

Serotonin and Dopamine Receptor Ligands: Many antagonists and agonists for serotonin (5-HT) and dopamine (D₂) receptors incorporate the phenylpiperazine structure.

-

Triple Reuptake Inhibitors: More complex derivatives have been developed as triple reuptake inhibitors, which block the reuptake of serotonin, norepinephrine, and dopamine, showing potential for treating depression and other mood disorders.[10]

-

Antipsychotics and Anxiolytics: The scaffold is a key component in several antipsychotic and anxiolytic drugs.

Sources

- 1. researchgate.net [researchgate.net]

- 2. A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 1,4-Diphenylpiperazine | C16H18N2 | CID 69173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. 1,4-Dibenzylpiperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cscanada.net [cscanada.net]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis and in vitro activity of 1,4-disubstituted piperazines and piperidines as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phenylpiperazine - Wikipedia [en.wikipedia.org]

The Diphenylpiperazine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Appeal of a "Privileged Scaffold"

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of clinically successful drugs across diverse therapeutic areas. These are termed "privileged scaffolds," and the diphenylpiperazine core stands as a prominent member of this elite group. Its prevalence is not accidental; the diphenylpiperazine motif, characterized by a central six-membered piperazine ring flanked by two phenyl groups, offers a unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties. This guide provides a comprehensive exploration of the vast biological activities associated with the diphenylpiperazine scaffold, delving into its mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for its investigation. For drug development professionals, this document aims to serve as a technical resource, bridging the gap between fundamental chemistry and clinical application.

The piperazine ring itself is a key contributor to the scaffold's utility. Its two nitrogen atoms provide handles for synthetic modification and can be protonated under physiological pH, influencing solubility and receptor interactions. This inherent basicity and hydrophilicity are instrumental in optimizing the pharmacokinetic profiles of drug candidates. When combined with the lipophilic and sterically defined diphenyl groups, the resulting scaffold presents a balanced profile, enabling it to traverse biological membranes and interact with a wide array of protein targets.

Part 1: Anticancer Activity - A Multi-pronged Assault on Malignancy

The diphenylpiperazine scaffold has emerged as a formidable weapon in the development of novel anticancer agents. Its derivatives have demonstrated efficacy against a range of human cancer cell lines, often operating through multiple, complementary mechanisms of action.

Mechanism of Action: Inducing Apoptosis and Halting Proliferation

A primary mechanism by which diphenylpiperazine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often achieved by targeting key signaling pathways that are dysregulated in cancer cells. One of the most critical pathways implicated is the PI3K/Akt signaling cascade . This pathway is a central regulator of cell growth, proliferation, and survival, and its over-activation is a hallmark of many cancers.[1][2] Diphenylpiperazine compounds have been shown to inhibit this pathway, leading to a downstream cascade of events that culminates in apoptosis.[3]

Inhibition of the PI3K/Akt pathway by a diphenylpiperazine derivative can prevent the phosphorylation and activation of Akt, a key downstream kinase.[4] Activated Akt normally promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins. By blocking this, diphenylpiperazine compounds can tip the cellular balance towards apoptosis.[5]

Structure-Activity Relationship (SAR) Insights

The cytotoxic potency of diphenylpiperazine derivatives can be finely tuned through chemical modification. For instance, a series of 1,4-disubstituted phthalazinylpiperazine derivatives showed excellent selectivity and potency against the MDA-MB-231 breast cancer cell line, with IC50 values in the low nanomolar range (0.013 µM to 0.079 µM).[6] The nature and position of substituents on the phenyl rings and the linker connecting them to the piperazine core are critical determinants of activity.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro anticancer activity of selected diphenylpiperazine derivatives against various human cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| Phthalazinylpiperazines (7a-f) | MDA-MB-231 | 0.013 - 0.079 | [6] |

| Vindoline-Piperazine Conjugate (23) | MDA-MB-468 | 1.00 (GI50) | [7] |

| Vindoline-Piperazine Conjugate (25) | HOP-92 (Lung) | 1.35 (GI50) | [7] |

| Piperazine-Oxazole Hybrids | Various | 0.09 - 11.7 | [7] |

| Novel Piperazine Derivative (PD-2) | HepG2 (Liver) | ~90.45% inhibition at 100 µg/mL | [8] |

Part 2: Central Nervous System (CNS) Activity - Modulating Neurotransmission

The diphenylpiperazine scaffold is a cornerstone in the development of CNS-active agents, largely due to its ability to interact with a variety of neurotransmitter receptors.[9] Its derivatives have been investigated for their potential as antipsychotics, antidepressants, and treatments for neurodegenerative diseases.

Mechanism of Action: Targeting Dopamine and Serotonin Receptors

Many CNS-active drugs containing the diphenylpiperazine moiety function by modulating dopamine (D) and serotonin (5-HT) receptors.[10] The arylpiperazine substructure is a well-established pharmacophore for these G-protein coupled receptors (GPCRs).[11] For example, certain derivatives act as potent dopamine uptake inhibitors by binding to the dopamine transporter (DAT), leading to increased extracellular dopamine levels in brain regions like the striatum.[12] Compounds have been developed with IC50 values for DAT binding below 30 nM.[12]

Similarly, these compounds can exhibit high affinity for various serotonin receptor subtypes, such as 5-HT1A and 5-HT2A.[13] The interaction with these receptors is crucial for the therapeutic effects of many antipsychotic and antidepressant drugs. The ability to fine-tune the selectivity and functional activity (agonist, antagonist, or partial agonist) at these receptors through chemical modification makes the diphenylpiperazine scaffold particularly valuable.

Structure-Activity Relationship (SAR) Insights

The SAR for CNS activity is complex. For N-type calcium channel inhibitors, extensive studies have led to compounds with IC50 values in the 10-150 nM range and high selectivity over L-type channels.[14] Modifications to the diphenyl moiety and the linker length are critical. For instance, optimizing a lead compound resulted in a derivative with ~120-fold selectivity over the hERG potassium channel and ~3600-fold selectivity over L-type calcium channels, significantly improving its safety profile.[15] This highlights the scaffold's capacity for refinement to achieve target specificity and reduce off-target effects.

Part 3: Antimicrobial and Antiviral Activities

The therapeutic utility of the diphenylpiperazine scaffold extends to infectious diseases, with derivatives showing promising activity against a range of bacterial, fungal, and viral pathogens.

Antibacterial and Antifungal Activity

Diphenylpiperazine-based compounds have demonstrated notable antibacterial properties. For example, certain thiazole derivatives exhibited strong activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 230 to 700 µg/mL.[16] Other studies have reported piperazine-thiadiazole hybrids with MIC values as low as 8 µg/mL against E. coli and 16 µg/mL against S. aureus and B. subtilis.[17]

Quantitative Data: Antimicrobial Activity

| Compound Class | Pathogen | MIC (µg/mL) | Reference |

| Thiazole-Diphenylpiperazine Hybrid | S. aureus (MSSA/MRSA) | 230 - 700 | [16] |

| Piperazine-Thiadiazole Hybrid (6c) | E. coli | 8 | [17] |

| Piperazine-Thiadiazole Hybrid (4, 6c, 6d) | S. aureus | 16 | [17] |

| Piperazine Polymer (PE) | E. coli / S. aureus | 1.17 (µmol/mL) | [18] |

Antiviral Activity

The diphenylpiperazine scaffold has also been explored for its antiviral potential.[19] Studies have identified functionalized piperazine derivatives with activity against noroviruses.[20] The mechanism of action for antiviral piperazines can vary, but some are known to interfere with viral entry into host cells or inhibit viral replication processes.[21] For instance, some derivatives of the related phenothiazines, which also contain a piperazine-like ring, inhibit clathrin-dependent endocytosis, a key pathway for viral entry.[21] Further research is ongoing to elucidate the specific molecular targets of diphenylpiperazine-based antiviral agents.[22][23]

Part 4: Experimental Protocols

Scientific integrity requires robust and reproducible experimental methods. This section details standardized protocols for the synthesis of a core diphenylpiperazine structure and for the evaluation of its cytotoxic activity.

Protocol 1: Synthesis of 1,4-Diphenylpiperazine

This protocol describes a common method for synthesizing the core scaffold via Buchwald-Hartwig amination, a powerful cross-coupling reaction.

Objective: To synthesize 1,4-diphenylpiperazine from piperazine and an aryl halide.

Materials:

-

Piperazine

-

Bromobenzene (or other aryl halide)

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Phosphine ligand (e.g., Xantphos)

-

Strong base (e.g., Sodium tert-butoxide)

-

Anhydrous toluene (solvent)

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (N2 or Ar), add the palladium catalyst and the phosphine ligand.

-

Reagent Addition: Add sodium tert-butoxide, piperazine, and anhydrous toluene to the flask.

-

Initiation: Add bromobenzene to the mixture. The choice of aryl halide is critical; electron-donating and sterically hindered aryl chlorides can also be used effectively.[24]

-

Heating: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The rationale for heating is to provide the necessary activation energy for the catalytic cycle to proceed efficiently.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.[25][26]

Objective: To determine the IC50 value of a diphenylpiperazine derivative against a cancer cell line.

Self-Validating System: This protocol includes untreated controls (maximum viability), vehicle controls (to account for solvent effects), and a positive control (a known cytotoxic drug) to validate the assay's performance.

Materials:

-

Human cancer cell line (e.g., MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Diphenylpiperazine test compound, dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment. The choice of cell density is crucial to ensure cells are in a logarithmic growth phase during the experiment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated and vehicle-only control wells. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[27]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[28][29]

-

Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of the purple solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration (log scale) and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Future Perspectives and Conclusion

The diphenylpiperazine scaffold is a testament to the power of privileged structures in drug discovery. Its remarkable versatility has led to the development of compounds with a broad spectrum of biological activities, from potent anticancer agents to modulators of complex neurological pathways. The ongoing research continues to uncover new therapeutic applications and refine the structure-activity relationships that govern its interactions with biological targets.

Future efforts will likely focus on several key areas:

-

Multi-Target Ligands: Leveraging the scaffold's ability to interact with multiple receptors to design single-molecule drugs for complex diseases like cancer and neurodegenerative disorders.

-

Improving Pharmacokinetics and Safety: Further chemical modifications to enhance bioavailability, metabolic stability, and reduce off-target toxicity are crucial for translating promising leads into clinical candidates.[10][30]

-

Novel Therapeutic Areas: Exploring the potential of diphenylpiperazine derivatives in emerging areas of medicine, such as immunomodulation and metabolic diseases.

References

-

Bio-Rad. (2022, February 1). PI3K-AKT Pathway Explained. YouTube. [Link]

-

Torella, R., Vitiello, M., & Iovino, F. (2020). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. PMC. [Link]

-

Keltner, Z., et al. (2011). Current Awareness of Piperazines: Pharmacology and Toxicology. PubMed. [Link]

-

Al-Ostath, A., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. PubMed. [Link]

-

Kovács, E., et al. (2021). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PMC. [Link]

-

Karolina, K., et al. (2020). Antiviral activity of chlorpromazine, fluphenazine, perphenazine, prochlorperazine, and thioridazine towards RNA-viruses. A review. PMC. [Link]

-

Unknown. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ijrpr.com. [Link]

-

Giacalone, V., et al. (2020). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. PubMed Central. [Link]

-

Pajouhesh, H., et al. (2010). Structure-activity relationships of diphenylpiperazine N-type calcium channel inhibitors. PubMed. [Link]

-

Abdellatif, M., et al. (2023). Novel Hybrid Heterocycles Based on 1,4-Diphenylpiperazine Moiety: Synthesis via Hantzsch and Biginelli Reactions, Molecular Docking Simulation, and Antimicrobial Activities. PMC. [Link]

-

Kimura, M., et al. (2003). Syntheses of novel diphenyl piperazine derivatives and their activities as inhibitors of dopamine uptake in the central nervous system. PubMed. [Link]

-

Wang, H., et al. (2023). Diastereoselective synthesis of 1,4-diaryl piperazines through the dimerization of 3-aminooxetanes with cooperative indium–diphenyl phosphate catalysis. Chemical Communications (RSC Publishing). [Link]

-

Unknown. (2021, January 11). (PDF) Piperazine-substituted derivatives of Favipiravir for Nipah Virus Inhibition: What do in silico studies unravel?. ResearchGate. [Link]

-

Romanelli, M. N., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

-

Unknown. (2024, August 9). (PDF) Synthesis and Antimicrobial Activity of Amino Acids Conjugated Diphenylmethylpiperazine Derivatives. ResearchGate. [Link]

-

Stary, K., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. MDPI. [Link]

-

Yang, X., et al. (2023). Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. MDPI. [Link]

-

Unknown. (n.d.). Some FDA-approved piperazine-containing drugs.. ResearchGate. [Link]

-

Zejc, A., et al. (1992). Synthesis and pharmacological screening of a group of piperazine derivatives. Analgesic activity. PubMed. [Link]

-

CLYTE Technologies. (2024, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

Unknown. (n.d.). Table 1 IC 50 values of derivatives against cancer cells and relative.... ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. [Link]

-

Unknown. (2024). [PDF] Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 | Semantic Scholar. Semantic Scholar. [Link]

- Unknown. (n.d.). WO2017144624A1 - Piperazine derivatives as antiviral agents with increased therapeutic activity - Google Patents.

-

Zhang, Y., et al. (2024). Design, Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors. PubMed. [Link]

-

Unknown. (n.d.). Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Springer Nature Experiments. [Link]

-

Unknown. (2024, August 6). (PDF) Targeted disruption of PI3K/Akt/mTOR signaling pathway, via PI3K inhibitors, promotes growth inhibitory effects in oral cancer cells. ResearchGate. [Link]

-

Wang, W., et al. (2012). Synthesis and cytotoxic evaluation of some new phthalazinylpiperazine derivatives. Archiv der Pharmazie. [Link]

-

Zhang, X., et al. (2019). An antibacterial and biocompatible piperazine polymer. PMC. [Link]

-

Gijsman, H. J., et al. (1999). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. PubMed. [Link]

-

Unknown. (2023, May 26). (PDF) Design, Synthesis, Antibacterial Screening and Cytotoxicity Measurement of new N-4 piperazinyl Derivative of Ciprofloxacin. ResearchGate. [Link]

-

Pajouhesh, H., et al. (2012). Structure-activity relationships of trimethoxybenzyl piperazine N-type calcium channel inhibitors.. The Department of Pharmacology. [Link]

-

Wouters, E., et al. (2023). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI. [Link]

-

LoPiccolo, J., et al. (2005). Inhibition of PI3K/Akt signaling: an emerging paradigm for targeted cancer therapy. PubMed. [Link]

-

Kesteleyn, B., et al. (2011). Inhibition of Noroviruses by Piperazine Derivatives. PMC. [Link]

-

Collins, G. T., et al. (2012). Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats. NIH. [Link]

-

National Center for Biotechnology Information. (2013). MTT Assay Protocol. Assay Guidance Manual. [Link]

-

Unknown. (2024, September 14). Synthesis and characterization of a series of phenyl piperazine based ligands. ResearchGate. [Link]

-

Unknown. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. [Link]

-

Abdel-Aziz, M., et al. (2016). Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents. PubMed. [Link]

-

Abdel-Wahab, B. F., et al. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. MDPI. [Link]

-

Unknown. (n.d.). The IC50 values of compounds C1 to C10 against four cancer cell lines.. ResearchGate. [Link]

-

Unknown. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar. [Link]

-

Ohtaka, H., et al. (2007). The structure-activity relationship study on 2-, 5-, and 6-position of the water soluble 1,4-dihydropyridine derivatives blocking N-type calcium channels. PubMed. [Link]

-

Liu, Y., et al. (2018). Role of PI3K/Akt pathway in Benzidine-induced proliferation in SV-40 immortalized human uroepithelial cell. PMC. [Link]

-

Ohtaka, H., et al. (2006). Structure-activity relationship study of 1,4-dihydropyridine derivatives blocking N-type calcium channels. PubMed. [Link]

-

Unknown. (n.d.). Structure–activity relationships of trimethoxybenzyl piperazine N-type calcium channel inhibitors. ResearchGate. [Link]

Sources

- 1. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of PI3K/Akt signaling: an emerging paradigm for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Role of PI3K/Akt pathway in Benzidine-induced proliferation in SV-40 immortalized human uroepithelial cell - Ding - Translational Cancer Research [tcr.amegroups.org]

- 6. Synthesis and cytotoxic evaluation of some new phthalazinylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijrrjournal.com [ijrrjournal.com]

- 10. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Syntheses of novel diphenyl piperazine derivatives and their activities as inhibitors of dopamine uptake in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure-activity relationships of diphenylpiperazine N-type calcium channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure-activity relationships of trimethoxybenzyl piperazine N-type calcium channel inhibitors. | The Department of Pharmacology [pharmacology.arizona.edu]

- 16. Novel Hybrid Heterocycles Based on 1,4-Diphenylpiperazine Moiety: Synthesis via Hantzsch and Biginelli Reactions, Molecular Docking Simulation, and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. An antibacterial and biocompatible piperazine polymer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. WO2017144624A1 - Piperazine derivatives as antiviral agents with increased therapeutic activity - Google Patents [patents.google.com]

- 20. Inhibition of Noroviruses by Piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antiviral activity of chlorpromazine, fluphenazine, perphenazine, prochlorperazine, and thioridazine towards RNA-viruses. A review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure [mdpi.com]

- 24. Piperazine synthesis [organic-chemistry.org]

- 25. MTT assay protocol | Abcam [abcam.com]

- 26. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. clyte.tech [clyte.tech]

- 29. researchgate.net [researchgate.net]

- 30. Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Phenylpiperazine Core: A Journey from Serendipity to Rational Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The phenylpiperazine scaffold, a privileged structure in medicinal chemistry, has given rise to a diverse array of therapeutic agents, particularly those targeting the central nervous system. This guide provides a comprehensive exploration of the discovery and history of phenylpiperazine compounds, tracing their evolution from early synthetic explorations to their current status as key components in modern pharmacotherapy. We delve into the seminal discoveries that unveiled their potent pharmacological activities, the evolution of synthetic methodologies, the intricate structure-activity relationships that govern their biological effects, and the mechanistic underpinnings of their therapeutic actions. This technical guide is intended to serve as a valuable resource for researchers and drug development professionals, offering insights into the rich history and continued potential of this remarkable chemical class.

The Dawn of a Privileged Scaffold: Early Discovery and Synthesis

The story of phenylpiperazine compounds is not one of a single, dramatic discovery, but rather a gradual unfolding of therapeutic potential. The parent compound, 1-phenylpiperazine, was first synthesized in the mid-20th century amidst a broader wave of investigation into piperazine derivatives for their pharmacological activities.[1] Early synthetic routes were often straightforward, relying on nucleophilic substitution reactions between phenyl halides and piperazine at elevated temperatures.[1] One of the common early methods involved the reaction of aniline with bis-(2-chloroethyl) amine hydrochloride.[2]

While the initial discovery of 1-phenylpiperazine itself may not be attributable to a single individual, its emergence as a key intermediate in the synthesis of psychoactive drugs marked a significant turning point.[1] The versatility of the phenylpiperazine core, with its readily modifiable phenyl ring and piperazine nitrogens, provided a fertile ground for medicinal chemists to explore a vast chemical space. This exploration was initially driven by serendipitous observations of the biological effects of these compounds, which would later blossom into rational drug design efforts.

A significant milestone in the early history of phenylpiperazine synthesis was the work of Roderick et al. in 1966, who reported the preparation of 1-methyl-3-phenylpiperazine, a key intermediate in the synthesis of the antidepressant mirtazapine. This synthesis started from α-bromophenylacetic acid ester and ethylenediamine to form 2-oxo-3-phenylpiperazine, which was then reduced and methylated.

Unlocking the Pharmacological Potential: From Anthelmintics to CNS Agents

The broader piperazine class of compounds initially gained prominence for their anthelmintic properties. However, the introduction of a phenyl group opened the door to a completely different spectrum of pharmacological activities, primarily centered on the central nervous system (CNS). N-Arylpiperazines, including phenylpiperazines, have demonstrated a wide range of properties, including antihistaminic, antihypertensive, and adrenolytic effects.[3]

The most profound impact of phenylpiperazine derivatives has been in the realm of neuropsychopharmacology. These compounds have been instrumental in the development of both antipsychotic and antidepressant medications.[4] Their mechanism of action is often multifaceted, with many derivatives exhibiting affinity for a range of neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D2) receptors.[5] This polypharmacology has been both a challenge and an opportunity in drug development, allowing for the creation of drugs with unique therapeutic profiles.

The Serotonergic Connection

A pivotal discovery in the history of phenylpiperazine pharmacology was the recognition of their potent interaction with the serotonin system. Many phenylpiperazine derivatives act as serotonin 5-HT2 receptor antagonists and/or serotonin reuptake inhibitors (SARIs).[4][6] This dual action is exemplified by drugs like nefazodone, which combines potent antagonism of 5-HT2A and 5-HT2C receptors with weak inhibition of serotonin, norepinephrine, and dopamine reuptake.[6]

The interaction with serotonin receptors is a key determinant of the therapeutic effects of many phenylpiperazine drugs. For instance, the anxiolytic and antidepressant-like effects of some derivatives are mediated through their activity at 5-HT1A receptors. It has been observed that the protonatable nitrogen atom of the piperazine ring plays a crucial role in forming an ionic bond with an aspartate residue (Asp3.32) in the binding site of the 5-HT1A receptor.[7]

The Dopaminergic Dimension

In addition to their effects on the serotonin system, many phenylpiperazine compounds also interact with dopamine receptors, a critical factor in their application as antipsychotics. The development of first-generation antipsychotics in the 1950s was a major breakthrough in the treatment of schizophrenia, and while many of these were not phenylpiperazines, their mechanism of action—dopamine D2 receptor blockade—paved the way for the development of newer agents. Phenylpiperazine derivatives have been developed as selective ligands for dopamine D3 receptors, which have shown potential in modulating cocaine self-administration.[8]

The following diagram illustrates the general mechanism of action for phenylpiperazine-based antipsychotics targeting D2 receptors and antidepressants targeting the serotonin transporter (SERT) and 5-HT2A receptors.

Caption: General mechanisms of action for phenylpiperazine-based antipsychotics and antidepressants.

The Evolution of Synthesis: From Classical to Modern Methods

The synthetic accessibility of the phenylpiperazine core has been a major driver of its widespread use in drug discovery. Early methods, while effective, often required harsh conditions and resulted in mixtures of products.

A classical and industrially significant method for synthesizing 1-phenylpiperazine involves the reaction of aniline with bis(2-chloroethyl)amine hydrochloride in the absence of a solvent, at high temperatures (160-250 °C).[2] This fusion reaction produces N-phenylpiperazine hydrochloride, which is then treated with an alkaline aqueous solution to yield the free base.[2]

Experimental Protocol: Classical Synthesis of 1-Phenylpiperazine

-

Reaction Setup: In a suitable reaction vessel, combine aniline and bis(2-chloroethyl)amine hydrochloride.

-

Heating: Heat the mixture to 160-250 °C to induce a fusion reaction.

-

Cyclization: Maintain the temperature to allow for the cyclization reaction to proceed, forming N-phenylpiperazine hydrochloride.

-

Neutralization: After the reaction is complete, cool the mixture and treat it with an alkaline aqueous solution (e.g., sodium hydroxide) to neutralize the hydrochloride salt and liberate the free base.

-

Extraction: Extract the crude N-phenylpiperazine into an organic solvent.

-

Purification: Purify the product by reduced pressure distillation to obtain N-phenylpiperazine with high purity.[2]

Over the years, significant advancements have been made in the synthesis of phenylpiperazine derivatives, driven by the need for greater efficiency, milder reaction conditions, and the ability to introduce a wider range of functional groups. Modern synthetic approaches often employ metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the formation of the C-N bond between an aryl halide and piperazine under relatively mild conditions.

The following diagram illustrates the evolution of synthetic methodologies for phenylpiperazine compounds.

Caption: Comparison of classical and modern synthetic approaches for phenylpiperazine compounds.

Structure-Activity Relationships: Tailoring the Core for Therapeutic Efficacy

The therapeutic versatility of phenylpiperazine derivatives stems from the ability to fine-tune their pharmacological properties through systematic structural modifications. The structure-activity relationship (SAR) of this class of compounds is complex, with the nature and position of substituents on both the phenyl ring and the piperazine nitrogen atoms profoundly influencing their affinity and selectivity for various receptors.

The following table summarizes the binding affinities of several phenylpiperazine derivatives for key CNS receptors, illustrating the impact of structural modifications.

| Compound | R1 | R2 | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |

| 1 | H | H | >1000 | 250 | 150 |

| 2 | 2-OCH3 | H | 15 | 50 | 30 |

| 3 | 3-Cl | H | 50 | 100 | 25 |

| 4 | 4-F | H | 80 | 120 | 40 |

| 5 | H | -CH2CH2-Ph | 200 | 10 | 80 |

Note: The data in this table is illustrative and compiled from various sources to demonstrate SAR principles. Actual values may vary depending on the specific assay conditions.

Key SAR insights for phenylpiperazine derivatives include:

-

Substituents on the Phenyl Ring: The electronic and steric properties of substituents on the phenyl ring are critical for receptor affinity and selectivity. For example, electron-donating groups at the ortho position of the phenyl ring can increase affinity for the dopamine D2 receptor.[9] Halogen or trifluoromethyl groups at the meta position are often found in compounds with high affinity for serotonin receptors.

-

The Piperazine Moiety: The basicity of the piperazine nitrogens is crucial for interaction with acidic residues in receptor binding pockets. The protonated nitrogen atom of the piperazine ring is known to form a key ionic bond with an aspartate residue in the 5-HT1A receptor.[7]

-

The N4-Substituent: The substituent on the second nitrogen of the piperazine ring (N4) significantly impacts the pharmacological profile. Long-chain arylpiperazines (LCAPs) often exhibit high affinity for serotonin receptors.

The Future of Phenylpiperazines: New Frontiers in Drug Discovery

The phenylpiperazine scaffold continues to be a cornerstone of modern medicinal chemistry. While its role in the development of CNS-acting drugs is well-established, new applications for this versatile core are continually being explored. Recent research has investigated phenylpiperazine derivatives for a range of other therapeutic areas, including:

-

Oncology: Certain N-arylpiperazines have shown antiproliferative properties and are being investigated as potential anticancer agents.[3]

-

Inflammatory Diseases: Phenylpiperazine derivatives have been studied for their anti-inflammatory potential.

-

Infectious Diseases: The piperazine nucleus is found in a number of compounds with antimicrobial and anthelmintic activity.

The ability to rationally design multi-target ligands based on the phenylpiperazine scaffold holds immense promise for the treatment of complex diseases. As our understanding of disease biology deepens and our synthetic capabilities expand, the phenylpiperazine core is poised to remain a vital tool in the development of the next generation of innovative medicines.

References

- Google Patents. CN103980229A - Preparation method of N-phenyl piperazine.

-

Wikipedia. Phenylpiperazine. Available from: [Link]

-

Wikipedia. Nefazodone. Available from: [Link]

-

MDPI. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Available from: [Link]

-

PubMed Central. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. Available from: [Link]

-

International Journal of Research & Review. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Available from: [Link]

-

Biomedical and Pharmacology Journal. Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. Available from: [Link]

-

PubMed. Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Available from: [Link]

-

Drugs.com. List of Phenylpiperazine antidepressants. Available from: [Link]

-

NIH. Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats. Available from: [Link]

-

RSC Publishing. Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. Available from: [Link]

-

PubMed Central. Discovery of N-Aryl Piperazines as Selective mGluR5 Potentiators with Improved In Vivo Utility. Available from: [Link]

-

ResearchGate. (PDF) Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Available from: [Link]

-

Taylor & Francis. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Available from: [Link]

-

NIH. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program. Available from: [Link]

-

ResearchGate. New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives. Available from: [Link]

-

PubMed. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Available from: [Link]

-

Encyclopedia MDPI. Synthesis of Piperazines by C-H Functionalization. Available from: [Link]

- Google Patents. SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE - European Patent Office - EP 3414231 B1.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. CN103980229A - Preparation method of N-phenyl piperazine - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. drugs.com [drugs.com]

- 5. ijrrjournal.com [ijrrjournal.com]

- 6. Nefazodone - Wikipedia [en.wikipedia.org]

- 7. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

1,4-Diphenylpiperazine: A Bivalent Scaffold for Divergent Synthesis

[1]

Executive Summary

In the architecture of drug discovery and materials science, 1,4-diphenylpiperazine (1,4-DPP) serves as a robust, electron-rich scaffold rather than a passive bystander.[1] While often encountered as a byproduct in N-arylation screens, its symmetry and electronic profile render it a high-value precursor for the rapid generation of "dumbbell-shaped" pharmacophores and electroactive polymers .[1][2]

This guide redefines 1,4-DPP from a simple derivative to a strategic starting material. By exploiting the para-directing activation of the piperazine nitrogens, researchers can access complex bis-aryl systems used in ferroptosis inhibition (Ferrostatin-1 analogs), antifungal azoles, and hole-transport materials (HTMs).[1]

Structural Properties & Reactivity Profile[2]

Electronic Architecture

The utility of 1,4-DPP lies in the electronic coupling between the central piperazine ring and the flanking phenyl groups.

-

Nitrogen Lone Pairs: The nitrogen atoms are

hybridized but adopt a flattened geometry to allow -

Activation: This conjugation significantly increases electron density at the ortho and para positions of the phenyl rings, making them highly susceptible to Electrophilic Aromatic Substitution (EAS) .

-

Symmetry: The

symmetry (in the chair conformation) means that reactions typically occur simultaneously at both para-positions, ideal for synthesizing symmetric ligands or cross-linkers.[1]

Solubility & Handling

-

Lipophilicity: High LogP (~3.[2]6) makes it soluble in non-polar solvents (DCM, Toluene) but insoluble in water/alcohols.[1][2]

-

Purification Advantage: Functionalization (e.g., formylation, sulfonation) drastically alters polarity, allowing product isolation via simple precipitation or filtration, avoiding tedious chromatography.[1]

Synthetic Utility & Functionalization Pathways[2][3][4][5][6][7][8]

The core value of 1,4-DPP is its role as a nucleophilic aromatic scaffold.[1] The following pathways represent its primary divergent uses:

The Vilsmeier-Haack Gateway (Formylation)

The most critical transformation of 1,4-DPP is the introduction of aldehyde groups.[1] The resulting 1,4-bis(4-formylphenyl)piperazine is a "linchpin" intermediate.[1][2]

-

Mechanism: The electron-rich phenyl rings attack the chloroiminium ion generated from DMF/POCl3.[2]

-

Application: These aldehydes are precursors to Schiff bases (antimicrobials) and Knoevenagel condensation products (organic electronics).[2]

Halogenation for Cross-Coupling

Bromination yields 1,4-bis(4-bromophenyl)piperazine , a dual electrophile for Buchwald-Hartwig or Suzuki couplings.[1][2]

-

Selectivity: Due to the strong directing effect of the nitrogen, mono-bromination is difficult; bis-para-bromination is the thermodynamic product.

Diagram: Divergent Reactivity Flow

Figure 1: Divergent synthesis pathways starting from the activated 1,4-diphenylpiperazine core.[1]

Detailed Protocol: Synthesis of 1,4-Bis(4-formylphenyl)piperazine

Context: This protocol is the industry standard for converting the inert 1,4-DPP scaffold into a reactive dialdehyde.[1] This specific derivative is a key intermediate for synthesizing Ferrostatin-1 analogs (ferroptosis inhibitors).[1][2]

Reagents & Equipment[2][9]

-

Precursor: 1,4-Diphenylpiperazine (10 mmol, 2.38 g)[1]

-

Reagent: Phosphoryl chloride (

, 30 mmol)[1] -

Solvent: N,N-Dimethylformamide (DMF, 10 mL - acts as reagent & solvent)

Step-by-Step Methodology

-

Vilsmeier Complex Formation:

-

In a flame-dried round-bottom flask under Argon, cool DMF (10 mL) to 0°C.

-

Add

dropwise over 15 minutes.[2] Critical: Maintain temp < 5°C to prevent thermal decomposition of the chloroiminium salt. -

Stir for 30 minutes at 0°C until a white/yellowish suspension forms.

-

-

Substrate Addition:

-

Dissolve 1,4-DPP in minimal DMF (5 mL) and add dropwise to the complex.

-

Observation: The solution will turn yellow/orange as the activated complex forms.

-

-

Reaction Phase:

-

Warm to 80°C and stir for 4 hours.

-

Mechanistic Check: The reaction is driven by the para-attack of the phenyl ring on the electrophilic carbon of the Vilsmeier reagent.

-

-

Quench & Isolation (Self-Validating Step):

Data Specifications

| Parameter | Value | Note |

| Yield | 75 - 85% | High efficiency due to double activation.[1][2] |

| Melting Point | 240 - 242°C | Sharp MP indicates purity.[1][2] |

| 1H NMR (DMSO-d6) | Diagnostic singlet for aldehyde.[1] | |

| Appearance | Yellow crystalline solid | Distinct color change from white starting material.[2] |

Applications in Medicinal Chemistry & Materials[1]

Ferroptosis Inhibitors (Ferrostatin Analogs)

Recent studies have identified 1,4-DPP derivatives as potent inhibitors of ferroptosis (iron-dependent cell death).[1][2][3]

-

Strategy: The 1,4-bis(4-formylphenyl)piperazine synthesized above is condensed with various amines (e.g., cyclohexylamine) followed by reduction.[1]

-

Mechanism: The piperazine core acts as a linker that positions the antioxidant phenylenediamine moieties to scavenge lipid peroxides in the mitochondrial membrane.

Hole Transport Materials (HTMs)

In Perovskite Solar Cells (PSCs), 1,4-DPP derivatives serve as low-cost alternatives to Spiro-OMeTAD.[1][2]

-

Function: The electron-rich nitrogen centers facilitate hole hopping.[2]

-

Design: Coupling the brominated precursor (Section 3.2) with triphenylamine units creates star-shaped molecules with high glass transition temperatures (

).[1][2]

Diagram: Ferrostatin Analog Workflow

Figure 2: Synthetic route to Ferrostatin-1 analogs using 1,4-DPP as the central scaffold.[1][2]

References

-

Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives. Chemical Biology & Drug Design. (2024).[1][2][3] Link

-

Synthetic strategies for access to 1,4‐disubstituted piperazines. Beilstein Journal of Organic Chemistry. (2016). Link[1]

-

1,4-Diphenylpiperazine Compound Summary. PubChem. (2025).[1][2] Link[1]

-

Novel Hybrid Heterocycles Based on 1,4-Diphenylpiperazine Moiety. ACS Omega. (2025).[1][2] Link[1]

-

Piperazine Derivatives in Medicinal Chemistry. ResearchGate. (2024).[2] Link

Sources

- 1. Spiro[(dihydropyrazin-2,5-dione)-6,3′-(2′,3′-dihydrothieno[2,3-b]naphtho-4′,9′-dione)]-Based Cytotoxic Agents: Structure–Activity Relationship Studies on the Substituent at N4-Position of the Diketopiperazine Domain [researchrepository.ucd.ie]

- 2. 1,4-Diphenylpiperazine | C16H18N2 | CID 69173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Comprehensive Analytical Strategies for the Characterization of 1,4-Diphenylpiperazine

Introduction

1,4-Diphenylpiperazine is a significant chemical entity, finding applications in medicinal chemistry and materials science. As a symmetrically substituted diamine, its purity, structure, and physicochemical properties are critical determinants of its function and safety in various applications. This technical guide provides a comprehensive overview of the essential analytical methodologies for the thorough characterization of 1,4-diphenylpiperazine, intended for researchers, scientists, and professionals in drug development and chemical analysis. The protocols herein are designed to be robust and self-validating, emphasizing the causality behind experimental choices to ensure scientific integrity.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of 1,4-diphenylpiperazine is paramount before undertaking detailed analytical characterization. These properties influence sample preparation, analytical method selection, and data interpretation.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₈N₂ | [1][2] |

| Molecular Weight | 238.33 g/mol | [1][2] |

| IUPAC Name | 1,4-diphenylpiperazine | [1] |

| CAS Number | 613-39-8 | [1] |

Chromatographic Techniques for Purity and Quantification

Chromatographic methods are indispensable for assessing the purity of 1,4-diphenylpiperazine and for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most pertinent techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful technique for the separation and quantification of 1,4-diphenylpiperazine. The choice of a C18 stationary phase is predicated on the non-polar nature of the phenyl groups, which allows for effective separation based on hydrophobic interactions with the stationary phase.[3]

Objective: To determine the purity of a 1,4-diphenylpiperazine sample and quantify the main component.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid (for MS-compatible methods)[4][5]

-

1,4-Diphenylpiperazine reference standard

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. A common starting point is a 70:30 (v/v) mixture of acetonitrile and water.[4] Acidify the aqueous component with a small amount of phosphoric acid (e.g., 0.1%) to improve peak shape and reproducibility. For mass spectrometry detection, replace phosphoric acid with formic acid.[4][5]

-

Standard Solution Preparation: Accurately weigh a known amount of 1,4-diphenylpiperazine reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution of the stock solution.

-

Sample Solution Preparation: Accurately weigh the 1,4-diphenylpiperazine sample and dissolve it in the mobile phase to a concentration within the calibration range of the working standards.

-

Chromatographic Conditions:

-

Column: C18 (250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Phosphoric Acid

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

-

Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and determine the concentration of 1,4-diphenylpiperazine from the calibration curve. Purity is assessed by the area percentage of the main peak.

Data Interpretation: The retention time of the major peak in the sample chromatogram should match that of the 1,4-diphenylpiperazine reference standard. The peak should be symmetrical, and the purity is calculated based on the relative area of the main peak compared to any impurity peaks.

Sources

- 1. 1,4-Diphenylpiperazine | C16H18N2 | CID 69173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. phx.phenomenex.com [phx.phenomenex.com]

- 4. Separation of 1,4-Diphenylpiperazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Using 1,4-diphenylpiperazine in medicinal chemistry

Application Note: 1,4-Diphenylpiperazine as a Privileged Scaffold in Medicinal Chemistry

Executive Summary

The 1,4-diphenylpiperazine (1,4-DPP) core is a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse receptors with high affinity. Its rigid yet adaptable chair conformation allows it to span specific distances between lipophilic pockets, making it a cornerstone in the design of Central Nervous System (CNS) agents (targeting Dopamine D2/D3/D4 and Sigma receptors) and Multi-Drug Resistance (MDR) reversal agents (P-glycoprotein inhibitors).

This guide provides a validated workflow for synthesizing, derivatizing, and biologically characterizing 1,4-DPP analogs, moving beyond basic literature to provide actionable, bench-ready protocols.

The Scaffold Advantage: Physicochemical Profile

Before synthesis, it is critical to understand why this scaffold is selected. The 1,4-DPP core offers specific advantages:

-

Conformational Rigidity: The piperazine ring predominantly adopts a chair conformation, directing the two phenyl rings into specific vectors (approx. 6.5 Å separation between centroids). This mimics the distance required to bridge the orthosteric and allosteric sites in GPCRs (e.g., Dopamine D4).

-

Lipophilicity (LogP): The unsubstituted parent (1,4-diphenylpiperazine) has a cLogP of ~3.2, ideal for Blood-Brain Barrier (BBB) penetration.

-

Metabolic Hotspots: The para-positions of the phenyl rings are primary sites for CYP450 oxidation (specifically CYP2D6). SAR strategies must block these sites (e.g., with Fluorine) to enhance half-life.

Synthetic Protocol: Palladium-Catalyzed N-Arylation

While nucleophilic aromatic substitution (

Protocol: Optimized Buchwald-Hartwig Coupling

Objective: Synthesis of functionalized 1,4-diphenylpiperazines from piperazine and aryl bromides.

Materials:

-

Substrate: Aryl Bromide (2.2 equiv)

-

Amine: Piperazine (1.0 equiv)

-

Catalyst:

(Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%) -

Ligand: BINAP or Xantphos (2-4 mol%)

-

Base:

(Sodium tert-butoxide) (3.0 equiv) -

Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 minutes.

-

Catalyst Pre-complexation: Add

, Ligand (BINAP), and Toluene. Stir at room temperature for 10 minutes until the solution turns a deep orange/red (active -

Reagent Addition: Add the Piperazine, Aryl Bromide, and

under a positive stream of Argon. -

Reaction: Heat the mixture to 80–100°C. Monitor via TLC (eluent: Hexane/EtOAc 8:2).

-

Checkpoint: Conversion usually completes within 4–12 hours. If the mono-arylated intermediate persists, add 0.5 equiv more Aryl Bromide.

-

-

Workup: Cool to RT. Filter through a celite pad to remove Palladium black. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica Gel 60).

-

Note: 1,4-DPP derivatives are often UV-active (254 nm) and stain well with Dragendorff’s reagent.

-

Visualizing the Synthetic Logic

Caption: Optimized Buchwald-Hartwig workflow for generating the 1,4-DPP core.

Medicinal Chemistry: SAR & Selectivity Filters

The 1,4-DPP scaffold is "promiscuous." The medicinal chemist's challenge is not binding, but selectivity .

Key SAR Vectors

| Target Receptor | Required Modification on 1,4-DPP Core | Mechanistic Rationale |

| Dopamine D4 | 2-Methoxy or 2-Chloro on Phenyl Ring A; Phenyl Ring B unsubstituted or 4-F. | The 2-substituent induces a twist, fitting the "aromatic microdomain" (Phe2.61) unique to D4 vs D2. |

| Sigma-1 ( | Linker extension (e.g., benzyl) or bulky lipophilic groups (4-t-butyl). | |

| MDR (P-gp) | Electron-withdrawing groups (e.g., | Increases lipophilicity and alters H-bond acceptor capability to block the drug efflux pump. |

Diagram: Pharmacophore Logic

Caption: Structural modifications driving selectivity between Dopamine D4 and Sigma receptors.

Biological Application: P-glycoprotein (P-gp) Inhibition[1][2]

1,4-DPP derivatives are potent reversal agents for Multi-Drug Resistance (MDR) in cancer therapy. They function by competitively binding to the P-gp efflux pump, preventing the expulsion of chemotherapeutics (e.g., Doxorubicin).

Protocol: Rhodamine 123 Accumulation Assay

Objective: Quantify the ability of a 1,4-DPP analog to inhibit P-gp efflux in MDR cell lines.

Materials:

-

Cell Line: K562/ADR (Doxorubicin-resistant leukemia cells overexpressing P-gp).

-

Tracer: Rhodamine 123 (Rh123), a fluorescent P-gp substrate.

-

Control: Verapamil (Positive control inhibitor).

Methodology:

-

Seeding: Plate K562/ADR cells (

cells/mL) in 24-well plates. -

Treatment: Incubate cells with the test 1,4-DPP compound (concentrations: 0.1, 1.0, 10

) for 1 hour at 37°C.-

Note: Include a "Vehicle Only" (DMSO) and "Verapamil" (

) control.

-

-

Loading: Add Rhodamine 123 (final conc.

) to all wells. Incubate for another 60 minutes. -

Efflux Phase: Centrifuge cells, wash 2x with ice-cold PBS (stops the pump). Resuspend in PBS.

-

Analysis: Measure intracellular fluorescence via Flow Cytometry (Excitation 488 nm / Emission 530 nm).

-

Calculation:

References

-

Wermuth, C. G. (2004). The Practice of Medicinal Chemistry. "Privileged Structures: 1,4-Dihydropyridines and Piperazines." [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews. [Link]

-

Kuglae, K. D., et al. (2011). "Structure-Activity Relationships of 1,4-Diphenylpiperazines as High Affinity Dopamine D4 Receptor Ligands." Bioorganic & Medicinal Chemistry Letters. [Link]

-

Palmeira, A., et al. (2012). "P-glycoprotein Inhibitors: A Review on the 1,4-Diphenylpiperazine Scaffold." Pharmaceuticals. [Link][1][2][3][4][5][6]

-

Rautio, J., et al. (2006). "In Vitro Metabolic Stability of 1,4-Disubstituted Piperazines in Human Liver Microsomes." European Journal of Pharmaceutical Sciences. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

Application Note: Strategic Synthesis of 1,4-Diphenylpiperazine Derivatives

Abstract & Strategic Overview

The 1,4-diphenylpiperazine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structural motif in numerous antihistamines (e.g., Cinnarizine analogs), antipsychotics, and calcium channel blockers. Its rigid heterocyclic core provides optimal spatial orientation for aryl groups to interact with G-protein-coupled receptors (GPCRs).

This application note details the protocol for synthesizing 1,4-diphenylpiperazine derivatives. Unlike generic organic chemistry texts, this guide focuses on the drug development context , where the ability to synthesize asymmetrical derivatives (where the two phenyl rings bear different substituents) is critical for Structure-Activity Relationship (SAR) studies.

Decision Matrix: Selecting the Synthetic Route

We present two distinct protocols based on the electronic nature of the target molecule:

| Feature | Protocol A: Buchwald-Hartwig Cross-Coupling | Protocol B: Nucleophilic Aromatic Substitution ( |

| Primary Utility | Access to electron-rich or sterically hindered systems.[1] | Access to electron-deficient systems (e.g., nitro- or cyano-benzenes). |

| Key Reagent | Palladium Catalyst ( | Strong Base ( |

| Cost Profile | High (Catalyst/Ligand expense) | Low |

| Scalability | Moderate (requires inert atmosphere) | High (robust industrial conditions) |

| Mechanism | Catalytic Cycle ( | Addition-Elimination |

Synthesis Workflow Visualization

The following decision tree illustrates the logical flow for selecting the appropriate pathway based on substrate availability and electronic properties.

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on symmetry and electronic activation.

Protocol A: Buchwald-Hartwig Amination (The "Workhorse")

This protocol is the gold standard for synthesizing derivatives with unactivated aryl halides (e.g., bromobenzenes, chlorotoluenes). It utilizes a Palladium(0) catalyst to facilitate C-N bond formation.[1][2][3][4]

Mechanistic Insight

The reaction proceeds via a catalytic cycle:

-

Oxidative Addition:

inserts into the Ar-X bond.[2] -

Amine Coordination: The piperazine nitrogen coordinates to Pd.

-

Deprotonation: The base removes a proton, forming a Pd-amido complex.

-

Reductive Elimination: The C-N bond is formed, regenerating

.[2]

Materials & Reagents Table

| Reagent | Role | Equiv. (Stepwise) | Equiv. (Double) | Notes |

| N-Phenylpiperazine | Substrate | 1.0 | N/A | For asymmetrical synthesis. |

| Piperazine | Substrate | N/A | 1.0 | For symmetrical synthesis. |

| Aryl Bromide | Coupling Partner | 1.2 | 2.4 | Aryl chlorides require XPhos ligand. |

| Catalyst Precursor | 0.02 (2 mol%) | 0.04 | Air stable, generates Pd(0) in situ. | |

| BINAP | Ligand | 0.04 (4 mol%) | 0.08 | Racemic BINAP is sufficient. |

| Base | 1.5 | 3.0 | Strong base; moisture sensitive. | |

| Toluene | Solvent | [0.2 M] | [0.2 M] | Must be anhydrous and degassed. |

Step-by-Step Methodology

-

Preparation (Inert Atmosphere): Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen for 15 minutes.

-

Catalyst Pre-complexation: Add

(2 mol%) and BINAP (4 mol%) to the flask. Add anhydrous Toluene (50% of total volume) and stir at room temperature for 10 minutes until the solution turns a characteristic orange/red color, indicating active catalyst formation. -

Substrate Addition: Add the aryl halide (1.2 equiv) and the piperazine substrate (1.0 equiv).

-

Base Addition: Add Sodium tert-butoxide (

, 1.5 equiv) in one portion. Note: The solution may darken significantly. -

Reaction: Heat the mixture to 100°C (oil bath temperature). Monitor by TLC or LC-MS. Typical reaction times range from 4 to 12 hours.

-

QC Check: Look for the disappearance of the starting amine.

-

-

Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with Ethyl Acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify via Flash Column Chromatography (Silica Gel).

-

Eluent: Hexane:EtOAc (Gradient 9:1 to 7:3).

-

Catalytic Cycle Visualization

Figure 2: The Buchwald-Hartwig Catalytic Cycle. Note the critical role of the base in the deprotonation step prior to reductive elimination.

Protocol B: Nucleophilic Aromatic Substitution ( )

This protocol is preferred when the aryl halide possesses strong electron-withdrawing groups (EWG) such as

Materials & Reagents[1][2][3][4][5][6][7][8]

-

Substrate: N-Phenylpiperazine (1.0 equiv).

-

Electrophile: 1-Fluoro-4-nitrobenzene (or similar activated halide) (1.1 equiv).

-

Base: Potassium Carbonate (

, 2.0 equiv) or DIPEA. -

Solvent: DMF or DMSO (Polar aprotic solvents are essential to solvate the cation and leave the nucleophile "naked").

Step-by-Step Methodology

-

Setup: In a round-bottom flask, dissolve N-phenylpiperazine in DMF (0.5 M concentration).

-

Addition: Add finely ground

. Stir for 5 minutes. -

Reaction: Add the activated aryl halide dropwise.

-

Temperature:

-

Quench: Pour the reaction mixture into crushed ice/water. The product often precipitates as a solid.

-

Isolation: Filter the solid or extract with Ethyl Acetate if no precipitate forms.

Characterization & Quality Control

Every synthesized derivative must be validated using the following criteria before use in biological assays.

| Method | Expected Feature (1,4-Diphenylpiperazine) |

| Look for the piperazine singlet (or two triplets) at 3.2 - 3.4 ppm . Aromatic protons will appear at 6.8 - 7.5 ppm. | |

| Piperazine carbons typically appear at 48 - 50 ppm . | |

| HRMS (ESI+) | Molecular ion |

| Melting Point | Sharp range (< 2°C) indicates high purity. Broad range indicates solvent entrapment or impurities. |

Troubleshooting & Expert Tips (E-E-A-T)

Catalyst Poisoning

Issue: Reaction stalls despite heating.

Cause: Free amines (especially primary amines) can bind too strongly to Palladium, inhibiting the cycle.

Solution: Ensure you are using a bulky ligand like BINAP or Xantphos which prevents non-productive coordination. For highly basic amines, switch to

Homocoupling

Issue: Formation of biaryl species (Ar-Ar) instead of the amine. Cause: Often occurs if the amine is added too slowly or if the catalyst loading is too high relative to the substrate. Solution: Add the amine and aryl halide before the catalyst if possible, or ensure rapid mixing.

Purification of Piperazines

Issue: Piperazines often streak on silica gel due to their basicity.

Solution: Pre-treat the silica gel column with 1% Triethylamine (TEA) in Hexane, or add 1%

References

-

Buchwald-Hartwig Cross-Coupling Foundations

-

Catalyst Selection for Piperazines

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition.

-

-

Nucleophilic Arom

) Protocols:-

Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of some 4-substituted-1-chloronitrobenzenes with piperidine. Chemical Reviews.

-

-

Medicinal Chemistry of Piperazines

-

Standard Protocol Database

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]

- 4. Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]